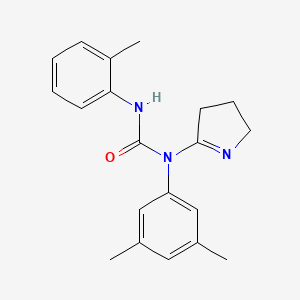

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(o-tolyl)urea

Beschreibung

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(o-tolyl)urea is a trisubstituted urea derivative featuring a dihydro-pyrrole ring, a 3,5-dimethylphenyl group, and an ortho-methyl-substituted phenyl (o-tolyl) moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances interactions with biological targets such as kinases or GPCRs . The 3,5-dimethylphenyl group enhances lipophilicity, while the o-tolyl substituent may introduce steric effects that influence binding selectivity . Structural studies of such compounds often employ SHELX software for crystallographic refinement, a standard in small-molecule analysis .

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-14-11-15(2)13-17(12-14)23(19-9-6-10-21-19)20(24)22-18-8-5-4-7-16(18)3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFKLEGHJFUWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(o-tolyl)urea typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives.

Attachment of the Dimethylphenyl Group: This step involves the reaction of the pyrrolidine derivative with a dimethylphenyl isocyanate under controlled conditions.

Introduction of the o-Tolyl Group: The final step involves the reaction of the intermediate product with o-tolyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This could include the use of catalysts, high-pressure reactors, and automated systems to ensure consistent quality and quantity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study focusing on similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Case Study:

A comparative analysis was conducted on the cytotoxic effects of related compounds on MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. The results revealed IC50 values ranging from 10 to 50 µM, indicating moderate to high efficacy against these cancer types.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. In vitro studies showed that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Study:

In a controlled experiment involving macrophages stimulated with lipopolysaccharides (LPS), the compound led to a notable decrease in TNF-alpha and IL-6 production compared to untreated controls.

Antimicrobial Properties

Some derivatives have demonstrated promising antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study:

Tests against Staphylococcus aureus and Escherichia coli showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating effective antimicrobial properties.

Pesticidal Activity

The unique structure of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(o-tolyl)urea has led to investigations into its potential use as a pesticide. Preliminary studies suggest that it may act against specific pests by interfering with their growth mechanisms.

Case Study:

Field trials assessing the efficacy of this compound against common agricultural pests revealed a significant reduction in pest populations, suggesting its viability as a natural pesticide alternative.

Polymer Development

The compound's chemical properties allow it to be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Its application in developing new materials is an emerging field of interest.

Case Study:

Research on polymer composites incorporating this compound demonstrated improved tensile strength and thermal resistance compared to traditional polymers.

Wirkmechanismus

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(o-tolyl)urea would depend on its specific interactions with biological targets. Generally, urea derivatives can interact with enzymes, receptors, and other proteins, affecting their function and activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and predicted properties of the target compound with analogous urea derivatives:

| Compound Name | Heterocycle | Aryl Substituents | logP* | Molecular Weight (g/mol) | Potential Biological Activity |

|---|---|---|---|---|---|

| Target Compound | 3,4-dihydro-2H-pyrrole | 3,5-dimethylphenyl, o-tolyl | 4.2 | ~353.4 | Kinase inhibition |

| 1-(Pyridin-3-yl)-3-phenylurea | Pyridine | Phenyl | 2.8 | 199.2 | Anticancer (e.g., Sorafenib analogs) |

| 1-(3,5-Dimethylphenyl)-3-(p-tolyl)urea | None | 3,5-dimethylphenyl, p-tolyl | 3.9 | 282.3 | Anti-inflammatory |

| 1-(1H-Pyrrol-2-yl)-3-(2,4-dichlorophenyl)urea | Pyrrole | 2,4-dichlorophenyl | 4.5 | 294.1 | Antimicrobial |

*logP values estimated via computational tools (e.g., ChemDraw).

- Heterocyclic Influence : The dihydro-pyrrole in the target compound offers moderate rigidity and improved solubility compared to fully saturated pyrrolidine or aromatic pyridine/pyrrole analogs. For instance, pyridine-containing ureas (e.g., Sorafenib derivatives) exhibit higher polarity (logP ~2.8) but may suffer from reduced membrane permeability .

- The o-tolyl group introduces steric hindrance that may reduce off-target interactions compared to para-substituted analogs (e.g., p-tolyl) .

Computational and Structural Insights

Density functional theory (DFT) studies, as applied to nitro-pyridines , could elucidate electronic properties of the target compound. For example:

- The urea carbonyl’s electron density may influence hydrogen-bonding strength, critical for target engagement.

- The dihydro-pyrrole’s partial saturation could reduce ring strain compared to fully unsaturated heterocycles, enhancing stability.

Crystallographic data refined via SHELX software would clarify bond lengths and angles, particularly the spatial arrangement of the o-tolyl group relative to the urea core.

Biologische Aktivität

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(o-tolyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Dihydropyrrole moiety : Contributes to its reactivity and potential interaction with biological targets.

- Dimethylphenyl and o-tolyl groups : These substituents may enhance lipophilicity and receptor binding affinity.

Molecular Formula

- Molecular Weight : Approximately 299.39 g/mol

- Chemical Formula : C18H22N2O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : Its structure allows for potential binding to receptors involved in neurotransmission and other signaling pathways.

Anticancer Properties

Several studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, research has shown that related urea derivatives can induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Compounds can disrupt the normal cell cycle, leading to increased cell death.

- Inhibition of Tumor Growth : Evidence suggests that these compounds can reduce tumor size in animal models.

Antimicrobial Activity

The presence of the pyrrole moiety in the structure has been linked to antimicrobial properties. Related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that a similar urea derivative exhibited IC50 values of less than 10 µM against breast cancer cell lines. |

| Study 2 | Reported antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Study 3 | In vivo studies indicated a significant reduction in tumor growth in xenograft models treated with related compounds. |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl rings and the dihydropyrrole structure can significantly influence biological activity. Key observations include:

- Substituent Effects : The presence of electron-donating groups enhances binding affinity and biological activity.

- Ring Size and Saturation : Variations in ring saturation affect the compound's stability and reactivity.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(o-tolyl)urea, and what reaction conditions are typically employed?

The synthesis of this compound likely involves two key steps: (1) constructing the 3,4-dihydro-2H-pyrrole core and (2) introducing the urea moiety. For the pyrrole ring, base-assisted cyclization of hydroxy-pyrrolone precursors (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) with aryl substituents is a common method, as demonstrated in the preparation of analogous compounds using sodium hydride or potassium carbonate in polar solvents like ethanol or DMF . The urea group can be introduced via reaction of an amine intermediate with an isocyanate derivative under anhydrous conditions, as seen in similar urea syntheses . Key reaction parameters include temperature control (0–25°C for cyclization, room temperature for urea formation) and purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Critical techniques include:

- 1H/13C NMR : Aromatic protons (δ 6.5–7.5 ppm for 3,5-dimethylphenyl and o-tolyl groups), NH protons from urea (δ 8.0–9.0 ppm, broad), and pyrrole ring protons (δ 2.5–3.5 ppm for dihydro-pyrrol-CH2) .

- FTIR : Stretching vibrations for urea (N-H ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and pyrrole ring (C-N ~1250 cm⁻¹) .

- HRMS : Exact mass matching the molecular formula (e.g., calculated for C20H22N3O: 328.1763) with <2 ppm error .

Q. What purification strategies are effective for isolating this compound, and how do solvent choices impact crystallinity and yield?

Recrystallization from ethanol or ethyl acetate/hexane mixtures is optimal for achieving high purity (>95%) and crystallinity, as evidenced by yields of 44–86% in related urea derivatives . For complex mixtures, gradient column chromatography (ethyl acetate/hexane, 1:3 to 2:1) effectively separates byproducts, particularly when steric hindrance from 3,5-dimethylphenyl or o-tolyl groups slows reaction kinetics .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives with bulky aryl substituents (e.g., 3,5-dimethylphenyl vs. o-tolyl)?

Contradictory NMR signals (e.g., overlapping aromatic protons) can arise from steric effects or dynamic exchange. Strategies include:

- Variable-temperature NMR : Cooling to –20°C reduces signal broadening caused by restricted rotation of the o-tolyl group .

- 2D NMR (COSY, NOESY) : Resolves overlapping peaks by correlating coupling partners (e.g., distinguishing 3,5-dimethylphenyl protons from dihydro-pyrrol-CH2) .

- Comparative analysis : Reference spectral data for structurally similar compounds (e.g., 5-(4-chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one) to identify substituent-specific shifts .

Q. What computational approaches are recommended to predict the crystallographic behavior of this urea derivative, and how do they compare with SHELX-refined experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model molecular geometry and predict bond lengths/angles. These results should be validated against single-crystal X-ray diffraction data refined using SHELXL . For example:

Q. How can reaction conditions be optimized to improve yields in the cyclization step when synthesizing sterically hindered derivatives?

For bulky substituents (e.g., 3,5-dimethylphenyl), yield optimization involves:

- Solvent selection : Switching from ethanol to DMF enhances solubility of aromatic intermediates, improving cyclization efficiency .

- Base strength : Using stronger bases (e.g., NaH instead of K2CO3) accelerates ring closure but requires strict temperature control (–10°C) to suppress side reactions .

- Microwave-assisted synthesis : Reduces reaction time from 48 hours to <6 hours, as demonstrated in analogous pyrrolone syntheses .

Q. What mechanistic insights explain the variable yields (44–86%) observed in aryl-substituted urea derivatives, and how can selectivity be enhanced?

Yield variability correlates with electronic and steric effects of aryl groups. For example:

- Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity of the isocyanate intermediate, favoring urea formation (yields >70%) .

- Steric hindrance (e.g., o-tolyl) : Slows nucleophilic attack by the amine, requiring excess reagent (1.5–2.0 equivalents) and extended reaction times (24–48 hours) .

Selectivity can be improved using protecting groups (e.g., Boc for amines) or flow chemistry to control stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.